Propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)-
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Overview
Description
3-(4-CHLOROPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID is a synthetic organic compound that features a chlorophenyl group, a phenoxyacetamido group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can yield 4-chloroaniline.
Acylation: 4-chloroaniline can be acylated with phenoxyacetyl chloride to form 4-chlorophenyl phenoxyacetamide.
Alkylation: The phenoxyacetamide can then be alkylated with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or antimicrobial agent.
Industry
Agriculture: Use as a precursor for agrochemicals.
Manufacturing: Application in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for 3-(4-CHLOROPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID: Similar structure but with a bromine atom instead of chlorine.
3-(4-METHYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-CHLOROPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID may confer unique electronic properties, affecting its reactivity and interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C17H16ClNO4 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16ClNO4/c18-13-8-6-12(7-9-13)15(10-17(21)22)19-16(20)11-23-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,19,20)(H,21,22) |
InChI Key |
QOVDFEZLLXKEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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